tert-butyl 1,2-oxazinane-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl oxazinane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-6-4-5-7-12-10/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMHHDDHCURPDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Tert Butyl 1,2 Oxazinane 2 Carboxylate and Analogues
Direct Cycloaddition Approaches
Direct cycloaddition reactions represent a powerful and atom-economical strategy for the construction of the 1,2-oxazinane (B1295428) ring system. These methods involve the formation of multiple carbon-heteroatom and carbon-carbon bonds in a single step, often with high levels of regio- and stereocontrol.
[3+3] Cycloaddition Reactions between Oxyallyl Cations and Nitrones
The [3+3] cycloaddition reaction between oxyallyl cations and nitrones offers a powerful and direct method for the synthesis of 1,2-oxazinane heterocycles. nih.govnih.gov In this approach, oxyallyl cation intermediates are generated in situ from α-tosyloxy ketones. These reactive intermediates then undergo a cycloaddition with a range of nitrones to afford the desired 1,2-oxazinanes in good to high yields. nih.govnih.gov
The reaction conditions are typically metal-free, and it has been discovered that hydrogen-bond donors, such as phenols and squaramides, can catalyze the reaction and significantly enhance the diastereoselectivity. nih.govnih.gov Notably, 4-nitrophenol (B140041) has been shown to lead to dramatically higher diastereoselectivities. nih.govnih.gov This methodology allows for the facile synthesis of a variety of 1,2-oxazinanes, which can be further transformed into valuable hydroxyl- and amine-functionalized compounds through the cleavage of the N-O bond. nih.gov
Table 2: [3+3] Cycloaddition of Oxyallyl Cations and Nitrones nih.gov
| Entry | Oxyallyl Cation Precursor | Nitrone | Catalyst | Yield (%) | dr |
|---|---|---|---|---|---|
| 1 | 2-tosyloxy-3-pentanone | N,α-diphenyl nitrone | None | 45 | - |
| 2 | 2-tosyloxycyclopentanone | N,α-diphenyl nitrone | None | 47 | - |
| 3 | 2-tosyloxy-3-pentanone | N-benzyl-α-phenyl nitrone | 4-nitrophenol | 85 | 30:1 |
| 4 | 2-tosyloxycyclopentanone | N-benzyl-α-phenyl nitrone | 4-nitrophenol | 82 | >20:1 |
Tandem Cycloaddition Cascades for Complex Oxazinane Architectures
Tandem cycloaddition cascades represent a sophisticated strategy for the rapid construction of complex polycyclic systems containing the 1,2-oxazinane core. These reactions involve a sequence of cycloadditions where the product of the initial reaction becomes the substrate for a subsequent transformation, all occurring in a single operation.
The synthesis of complex, caged N-alkoxy 1,2-oxazinane architectures can be envisioned through tandem cycloaddition cascades. While a direct example of a [4+2]/(3+2)-cycloaddition cascade leading to caged N-alkoxy 1,2-oxazinanes is not explicitly detailed in the provided search results, the principles of tandem reactions are well-established for related heterocyclic systems. For instance, the mechanism of the reaction of 1,3,4-oxadiazoles with alkenes has been studied and found to proceed via a concerted [4+2] cycloaddition followed by nitrogen extrusion and then a [3+2] cycloaddition in a tandem cascade fashion. This type of cascade leads to the formation of complex fused ring systems. The development of analogous cascades starting from precursors that would generate the 1,2-oxazinane ring system is a promising area for future research in the synthesis of complex heterocyclic architectures.
Reactions Involving Donor-Acceptor Cyclopropanes with Nitrones
A powerful strategy for the synthesis of the tetrahydro-1,2-oxazine core involves the formal [3+3] cycloaddition between donor-acceptor (D-A) cyclopropanes and nitrones. This method offers a convergent approach to highly substituted 1,2-oxazinanes with good control over regioselectivity and stereoselectivity. The reaction is typically catalyzed by a Lewis acid, which activates the D-A cyclopropane (B1198618) towards ring-opening.
The general mechanism commences with the coordination of the Lewis acid to an acceptor group on the cyclopropane, facilitating the cleavage of the distal C-C bond. This generates a zwitterionic 1,3-dipole equivalent, which is then intercepted by the nitrone in a 1,3-dipolar cycloaddition fashion. Subsequent ring closure affords the tetrahydro-1,2-oxazine ring system.
Research has demonstrated the efficacy of various Lewis acids in promoting this transformation. For instance, ytterbium(III) triflate (Yb(OTf)₃) and calcium(II) triflate (Ca(OTf)₂) have been identified as efficient catalysts for the cycloaddition of nitrones to dialkyl cyclopropane-1,1-dicarboxylates. researchgate.net The reaction proceeds smoothly to form tetrahydro-1,2-oxazines with a high degree of regio- and stereocontrol. researchgate.net A three-component protocol, where the nitrone is generated in situ from an aldehyde and a hydroxylamine (B1172632), further enhances the efficiency and convergence of this method. researchgate.net
To obtain the target compound, tert-butyl 1,2-oxazinane-2-carboxylate, a suitable N-alkoxycarbonyl nitrone or a nitrone with a precursor to the Boc group would be required. Alternatively, the resulting 1,2-oxazinane could be N-protected in a subsequent step. The choice of substituents on both the cyclopropane and the nitrone dictates the substitution pattern of the final product.
| Catalyst | Key Features | Substrate Scope | Ref. |
| Yb(OTf)₃ | High yields, high regio- and stereocontrol. | Broad, including in situ generated nitrones. | researchgate.net |
| Ca(OTf)₂ | Efficient catalysis for the cycloaddition. | Donor-acceptor cyclopropanes and nitrones. | researchgate.net |
Intramolecular Ring-Forming Strategies
Intramolecular cyclization represents a highly effective approach for constructing the 1,2-oxazinane ring, often providing excellent control over stereochemistry.
A highly enantioselective intramolecular 6-exo-trig aza-Michael addition has been developed to afford chiral 3-substituted 1,2-oxazinanes. rsc.orgrsc.orgdntb.gov.uaresearchgate.net This organocatalytic method utilizes hydroxylamine-derived enones as substrates. The cyclization is promoted by a quinine-derived primary–tertiary diamine catalyst in the presence of an acid co-catalyst, such as pentafluoropropionic acid (PFP). rsc.orgrsc.org
This methodology provides access to a range of chiral 3-substituted 1,2-oxazinanes in high yields (up to 99%) and with excellent enantioselectivities (up to 98:2 er). rsc.orgrsc.orgdntb.gov.ua The reaction demonstrates good tolerance for various substituents on the enone, including both aliphatic and aromatic groups. rsc.org For the synthesis of this compound, the starting hydroxylamine would need to be appropriately N-protected with a Boc group.
Table 2.2.1.1: Substrate Scope in Enantioselective Intramolecular Aza-Michael Addition rsc.org
| Entry | R Group on Enone | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Phenyl | 92 | 93:7 |
| 2 | 4-Chlorophenyl | 85 | 92:8 |
| 3 | 4-Methylphenyl | 91 | 92:8 |
| 4 | 2-Thienyl | 55 | 90:10 |
| 5 | Ethyl | 99 | 98:2 |
| 6 | n-Propyl | 99 | 97:3 |
| 7 | iso-Butyl | 99 | 94:6 |
The Mitsunobu reaction is a powerful tool for dehydrative cyclization to form various heterocycles. nih.gov While direct application to the synthesis of 1,2-oxazinanes from a linear precursor is not extensively documented, the principle can be applied by analogy to the synthesis of related heterocycles like 1,2-oxazetidines. researchgate.net An intramolecular Mitsunobu reaction of a suitable γ-hydroxy hydroxylamine derivative could, in principle, lead to the formation of the 1,2-oxazinane ring.
The reaction involves the activation of the hydroxyl group of the substrate with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The nitrogen atom of the hydroxylamine then acts as the intramolecular nucleophile, displacing the activated oxygen to form the N-O bond and close the six-membered ring. For the synthesis of the target compound, the hydroxylamine precursor would be N-protected with a Boc group. This strategy offers a mild, non-acidic, and non-basic method for ring closure.
4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst often employed in acylation and other cyclization reactions. researchgate.netacgpubs.org Its utility has been demonstrated in the synthesis of related six-membered heterocycles containing oxygen and nitrogen, such as 1,4-benzoxazines. researchgate.net By analogy, a DMAP-catalyzed intramolecular cyclization could be envisioned for the synthesis of 1,2-oxazinanes.
This hypothetical approach would likely involve a linear substrate containing a good leaving group at one terminus and a hydroxylamine moiety at the other. DMAP could facilitate the cyclization by acting as a base to deprotonate the hydroxylamine, increasing its nucleophilicity, or by acting as a nucleophilic catalyst to activate a terminal electrophilic center. The success of this strategy would depend on the specific design of the acyclic precursor.
Transformation from Precursor Scaffolds
The hetero-Diels-Alder (HDA) reaction, a [4+2] cycloaddition, is a cornerstone of heterocyclic synthesis. nih.gov The reaction between a conjugated nitroalkene (acting as the heterodiene) and an alkene (the dienophile) provides a direct route to 3,4,5,6-tetrahydro-2H-1,2-oxazine N-oxides. osi.lvmdpi.com This reaction often proceeds with high regioselectivity and can be performed under non-catalytic conditions. mdpi.com
The resulting cyclic N-oxides are versatile intermediates. To arrive at this compound, a two-step transformation is required. First, the N-O bond of the N-oxide is reduced, and the endocyclic double bond is saturated, typically through catalytic hydrogenation. This yields the parent 1,2-oxazinane ring. Subsequently, the secondary amine is protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to afford the final target compound.
Table 2.3.1.1: Hetero-Diels-Alder Reaction of Nitroalkenes
| Heterodiene (Nitroalkene) | Dienophile | Product | Ref. |
| E-2-aryl-1-cyano-1-nitroethenes | Methylenecyclopentane | Spirocyclic-1,2-oxazine N-oxides | mdpi.com |
| Conjugated nitroalkenes | Various alkenes | 1,2-oxazine N-oxides | osi.lv |
Owari Rearrangement for 1,2-Oxazinane Synthesis
An intriguing and less common method for the construction of the 1,2-oxazinane ring system is through the application of the Owari rearrangement. This reaction involves the rearrangement of an N-oxide, typically derived from a corresponding piperidine (B6355638) precursor.
One notable application of this methodology is in the synthesis of enantiopure 1,2-oxazinanes. The process commences with the oxidation of an enantiopure 3-chloropiperidine (B1606579) using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) to generate the corresponding N-oxide intermediate. nih.gov This N-oxide is then subjected to a silver-promoted Owari rearrangement. The presence of a silver salt facilitates the rearrangement cascade, leading to the formation of the 1,2-oxazinane ring structure. While not a widely employed method, it presents a unique pathway for the stereospecific synthesis of chiral 1,2-oxazinanes from readily available chiral piperidine starting materials. The reaction proceeds through a concerted mechanism, and the stereochemistry of the starting material is often transferred to the product.
Functional Group Protection and Manipulation of Oxazine (B8389632) Intermediates
In the multi-step synthesis of complex molecules containing the 1,2-oxazinane moiety, the protection and subsequent manipulation of functional groups are critical steps. The nitrogen atom within the 1,2-oxazinane ring, being a secondary amine, is often reactive and can interfere with subsequent chemical transformations.
The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the nitrogen atom in 1,2-oxazinanes, leading to the formation of this compound. nih.gov The introduction of the Boc group is typically achieved by treating the NH-1,2-oxazinane with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This protection strategy renders the nitrogen atom non-nucleophilic and stable to a wide range of reaction conditions.
Once the desired synthetic steps are completed, the Boc group can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA), to regenerate the free amine without affecting other sensitive functional groups in the molecule.
Furthermore, the 1,2-oxazinane ring itself can be a precursor to other functional groups through various manipulations. For instance, the N-O bond, a characteristic feature of the 1,2-oxazinane ring, is susceptible to reductive cleavage. This cleavage can be accomplished using various reducing agents, such as samarium(II) iodide or catalytic hydrogenation, to yield 1,4-amino alcohols. This transformation opens up avenues for the synthesis of a diverse range of acyclic and cyclic compounds.
Stereocontrolled and Asymmetric Synthesis
The development of stereocontrolled and asymmetric methods for the synthesis of 1,2-oxazinanes is of paramount importance for accessing enantiomerically pure compounds for applications in medicinal chemistry and materials science.
Enantioselective Organocatalytic Cycloadditions
A powerful and increasingly popular strategy for the asymmetric synthesis of chiral 1,2-oxazinanes is through enantioselective organocatalytic cycloaddition reactions. The [4+2] cycloaddition (hetero-Diels-Alder reaction) between a suitable 1,3-diene and a nitroso compound is a common approach to construct the 3,6-dihydro-1,2-oxazine ring, which can then be reduced to the corresponding 1,2-oxazinane.
Recent research has demonstrated the utility of organocatalysis in achieving high enantioselectivity in these transformations. nih.govnih.gov For instance, the reaction between methyleneindolinones and a γ-aminooxy-α,β-unsaturated ester, catalyzed by a chiral squaramide-based organocatalyst, affords chiral 1,2-oxazinane spirocyclic scaffolds in good to excellent yields, with high diastereoselectivity and enantioselectivity. nih.govnih.gov
The success of these reactions hinges on the ability of the chiral organocatalyst to create a chiral environment around the reactants, thereby directing the approach of the dienophile to one face of the diene. This leads to the preferential formation of one enantiomer of the cycloadduct.
Table 1: Enantioselective Organocatalytic Synthesis of Chiral 1,2-Oxazinane Analogues
| Diene | Dienophile | Catalyst | Solvent | Yield (%) | dr | ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| Methyleneindolinone | γ-Aminooxy-α,β-unsaturated ester | Squaramide | DCM | 87 | >20:1 | 96 | nih.govnih.gov |
| Methyleneindolinone | γ-Aminooxy-α,β-unsaturated ester | Thiourea | DCM | 80 | >20:1 | 95 | nih.govnih.gov |
Application of Chiral Auxiliaries in 1,2-Oxazinane Synthesis
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. researchgate.net In the context of 1,2-oxazinane synthesis, a chiral auxiliary can be temporarily attached to either the diene or the dienophile to control the stereochemical outcome of the cycloaddition reaction.
Well-known chiral auxiliaries, such as Evans oxazolidinones and Oppolzer's camphorsultam, have been successfully employed in a variety of asymmetric transformations, including hetero-Diels-Alder reactions. williams.eduwikipedia.org For the synthesis of chiral 1,2-oxazinanes, an α,β-unsaturated ester or amide bearing a chiral auxiliary can be reacted with a nitroso dienophile. The steric bulk and stereoelectronic properties of the chiral auxiliary effectively block one face of the dienophile, forcing the diene to approach from the less hindered face. This results in a highly diastereoselective cycloaddition.
After the reaction, the chiral auxiliary can be cleaved from the cycloadduct, typically through hydrolysis or reduction, to yield the enantiomerically enriched 1,2-oxazinane product and recover the auxiliary for reuse. This approach offers a reliable and predictable method for controlling the absolute stereochemistry of the newly formed stereocenters in the 1,2-oxazinane ring.
Lewis Acid-Mediated Regioselective Ring-Opening Followed by Cycloaddition for Nonracemic Oxazinanes (by analogy to 1,3-oxazinanes)
A plausible and powerful strategy for the synthesis of nonracemic 1,2-oxazinanes can be envisioned by analogy to the synthesis of other heterocyclic systems, such as 1,3-oxazinanes and 1,4-benzoxazines. This approach involves a Lewis acid-mediated regioselective ring-opening of a strained heterocyclic precursor, followed by an intramolecular cycloaddition.
By analogy, one could propose a pathway starting with a chiral, activated aziridine (B145994). The reaction would be initiated by the coordination of a Lewis acid to the activating group on the aziridine nitrogen, enhancing its electrophilicity. A subsequent S_N2-type ring-opening at the less substituted carbon by an oxygen nucleophile tethered to the molecule would lead to a linear intermediate. This intermediate, now containing both the nitrogen and oxygen atoms required for the 1,2-oxazinane ring, could then undergo an intramolecular cyclization to furnish the desired nonracemic 1,2-oxazinane. The stereochemistry of the final product would be dictated by the stereochemistry of the starting chiral aziridine. This proposed synthetic route offers a potentially efficient and stereocontrolled entry to chiral 1,2-oxazinane derivatives.
Chemical Reactivity and Transformations of Tert Butyl 1,2 Oxazinane 2 Carboxylate and Its Derivatives
Ring-Opening Reactions
The inherent strain and the weak N-O bond in the 1,2-oxazinane (B1295428) ring make it susceptible to various ring-opening reactions. These transformations are crucial for converting the cyclic structure into valuable acyclic building blocks.
Nucleophilic Ring-Opening of N-COR 3,6-Dihydro-1,2-Oxazine Oxides
A direct and effective strategy for creating functionalized 1,2-oxazinanes involves the nucleophilic ring-opening of N-COR 3,6-dihydro-1,2-oxazine oxides. researchgate.net This method allows for the regio- and stereo-selective introduction of various functional groups. The process is typically promoted by Lewis acids, which play a critical role in enhancing both the reaction rate and selectivity. researchgate.net
In this reaction, the N-acyl (N-COR) protected 3,6-dihydro-1,2-oxazine oxides are treated with nucleophiles such as trimethylsilyl (B98337) azide (B81097) (TMSN₃), trimethylsilyl cyanide (TMSCN), or various amines. researchgate.net This approach leads to the formation of highly valuable trans-4-hydroxyl-5-azido/cyano/amino 1,2-oxazinanes. A key advantage of this method is that the N-COR protecting group, which can be a tert-butoxycarbonyl group, can be removed under mild conditions. This deprotection yields NH 1,2-oxazinanes, which are highly desirable intermediates that are not easily accessible through other synthetic routes. researchgate.net
| Nucleophile | Product Functional Group | Key Features |
| TMSN₃ | Azido (-N₃) | Lewis acid catalyzed, regioselective |
| TMSCN | Cyano (-CN) | Lewis acid catalyzed, regioselective |
| Aryl/Alkyl Amines | Amino (-NHR) | Forms trans-4-hydroxy-5-amino products |
Reductive Cleavage via Hydrogenolysis of 1,2-Oxazinane-N-oxide Ethers
Reductive cleavage of the N-O bond is a fundamental transformation of the 1,2-oxazinane system. Hydrogenolysis is a common method to achieve this, effectively breaking the weakest bond in the ring to unmask amine and alcohol functionalities. nih.gov This reaction is a key step in synthetic pathways where the oxazinane ring acts as a surrogate for more complex stereochemical arrangements, such as the 1,4-syn-aminocyclohexanol unit found in natural products like tetrodotoxin. nih.gov
For instance, dihydroxylated 1,2-oxazinane derivatives can undergo hydrogenolytic cleavage. In one application, this cleavage of a diol derivative led to the formation of an epoxylactol after a spontaneous cyclization of the newly formed C9 alcohol onto a C5 ketone. nih.gov In other cases, subjecting a tetrol-substituted oxazinane directly to hydrogenolysis can initiate a cyclization cascade, triggered by the reductive cleavage of the N-O bond, resulting in complex bridged lactol and lactone structures. nih.gov
Conversion of Oxazinanes to γ-Amino Alcohols
The 1,2-oxazinane ring system serves as a stable precursor to γ-amino alcohols (1,4-amino alcohols), which are important structural motifs in many biologically active molecules and are versatile synthetic intermediates. organic-chemistry.orgresearchgate.net The conversion is most commonly achieved through the reductive cleavage of the N-O bond. researchgate.net
Methods such as samarium diiodide-induced cleavage or catalytic hydrogenation can be employed to break the N-O bond, yielding the corresponding γ-amino alcohol. researchgate.net This transformation is particularly useful as it allows for the stereocontrolled synthesis of amino alcohols, where the stereochemistry is initially set within the cyclic precursor. These resulting amino alcohols can then be used in the synthesis of other heterocyclic systems, such as polyhydroxylated pyrrolidines, which are known potential glycosidase inhibitors. researchgate.net
Functionalization of the Oxazinane Scaffold
Beyond ring-opening, the 1,2-oxazinane structure can be modified to introduce various functional groups, further enhancing its synthetic utility.
Introduction of Amino, Azido, and Cyano Groups
As detailed in section 3.1.1, the Lewis acid-promoted nucleophilic ring-opening of N-COR 3,6-dihydro-1,2-oxazine oxides is a primary method for introducing amino, azido, and cyano functionalities. researchgate.net This strategy provides a straightforward route to previously inaccessible trans-4-hydroxyl-5-substituted 1,2-oxazinanes. researchgate.net The choice of the trimethylsilyl-based nucleophile (TMSN₃ or TMSCN) or an appropriate amine dictates the functional group that is installed at the C5 position, while a hydroxyl group is formed at the C4 position. researchgate.net
Table of Functionalization Reactions
| Reagent | Functional Group Introduced | Position of Introduction |
|---|---|---|
| Trimethylsilyl azide (TMSN₃) | Azido (-N₃) | C5 |
| Trimethylsilyl cyanide (TMSCN) | Cyano (-CN) | C5 |
Cleavage of the N-O Bond for Further Derivatization
The cleavage of the relatively weak N-O bond is a cornerstone of 1,2-oxazinane chemistry, serving as an enabling step for a wide array of subsequent derivatizations. nih.govunc.edu This bond scission effectively transforms the cyclic hydroxylamine (B1172632) derivative into a linear γ-amino alcohol, which can then undergo further reactions at both the newly formed amine and alcohol termini. nih.gov
The strategic breakage of the N-O bond is a key element in reaction design. unc.edu Various reagents and conditions can be employed for this purpose, including catalytic hydrogenation (e.g., H₂, Pd/C), or treatment with reducing agents like samarium diiodide (SmI₂). researchgate.netnih.gov The choice of method can depend on the other functional groups present in the molecule. Once cleaved, the resulting amino alcohol can be engaged in cyclization reactions to form different N-heterocycles, acylation, alkylation, or other standard transformations of amines and alcohols, making the 1,2-oxazinane a versatile synthetic platform. mdpi.comnih.gov
Selective Removal of N-COR Protecting Groups
The nitrogen atom in the 1,2-oxazinane ring is often protected to modulate its reactivity during multi-step syntheses. The N-COR group, where R can be an alkyl (like in an acetyl group) or alkoxy (like in a tert-butoxycarbonyl group), is a common type of protection. The selective removal of these groups is a critical step to liberate the N-H functionality for further transformation.
The conditions for deprotection must be carefully chosen to avoid cleavage of the labile N-O bond within the oxazinane ring. For N-acetyl (N-COCH₃) groups, deprotection typically requires harsh conditions such as strong acids or bases at elevated temperatures, which may not be compatible with sensitive substrates. commonorganicchemistry.com For instance, refluxing in the presence of a strong acid like HCl or a strong base like KOH is a common method for cleaving acetamides. commonorganicchemistry.com Milder, more selective methods are often sought. One such method involves the use of thionyl chloride and pyridine (B92270), which can facilitate the removal of an acetyl group from an aromatic amine under ambient temperature, proceeding through chlorination and subsequent hydrolysis. cabidigitallibrary.org Another approach for the deprotection of secondary acetamides involves their conversion to imidoyl chlorides with oxalyl chloride, which then allows for a selective deprotection sequence. organic-chemistry.org
The tert-butoxycarbonyl (Boc) group, which defines the title compound tert-butyl 1,2-oxazinane-2-carboxylate, is another important N-COR protecting group (where R is OtBu). The Boc group is valued for its stability under many reaction conditions and its susceptibility to removal under acidic conditions, which typically leave other functional groups intact.
The table below summarizes general conditions for the removal of common N-COR protecting groups, which can be adapted for 1,2-oxazinane derivatives.
| N-COR Protecting Group | Deprotection Reagents | Typical Conditions | Selectivity Notes |
|---|---|---|---|
| Acetyl (Ac) | HCl or H₂SO₄ | EtOH/H₂O, reflux | Harsh; may affect acid-sensitive groups. commonorganicchemistry.com |
| Acetyl (Ac) | KOH or NaOH | EtOH/H₂O, reflux | Harsh; not compatible with base-sensitive substrates. commonorganicchemistry.com |
| Acetyl (Ac) | Thionyl chloride, Pyridine | 1,2-dichloroethane, ambient temp. | Milder conditions, particularly effective for aromatic amines. cabidigitallibrary.org |
| tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM), room temp. | Standard method; highly effective and selective. |
| tert-Butoxycarbonyl (Boc) | HCl | Dioxane or Ethyl Acetate | Common and cost-effective alternative to TFA. |
Rearrangement Pathways
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.org In the context of 1,2-oxazine chemistry, these rearrangements are particularly relevant for derivatives formed from hetero-Diels-Alder reactions. researchgate.net The nih.govnih.gov-sigmatropic rearrangement is the most prominent type observed in these systems, analogous to the well-known Cope and Claisen rearrangements. youtube.comlibretexts.org
These reactions are governed by orbital symmetry rules, and thermal nih.govnih.gov shifts proceed through a suprafacial pathway, often visualized with a chair-like six-membered transition state. libretexts.org For certain 1,2-oxazine cycloadducts, a facile nih.govnih.gov-sigmatropic rearrangement can occur, leading to structurally diverse products. researchgate.net For example, a hetero-Diels-Alder cycloaddition between a nitrosoalkene and a diene can produce a 1,2-oxazine, which, if appropriately substituted, can undergo a subsequent Claisen-type rearrangement. researchgate.net The driving force for these rearrangements can be the formation of a more stable product, such as one containing a strong carbonyl group, as seen in the Oxy-Cope rearrangement where an enol intermediate tautomerizes to a ketone. libretexts.org
The table below details examples of sigmatropic rearrangements involving oxazine-like structures.
| Rearrangement Type | Substrate Class | Key Feature | Product Class |
|---|---|---|---|
| nih.govnih.gov Claisen-type | 1,2-Oxazine cycloadducts | An oxygen atom is part of the rearranging framework. researchgate.net | Functionalized carbonyl compounds. youtube.com |
| nih.govnih.gov Cope-type | 1,5-Diene systems embedded in bicyclic oxazines | An all-carbon rearranging framework. | Isomeric 1,5-dienes. libretexts.org |
| wikipedia.orgresearchgate.net Hydrogen Shift | Substituted 1,3-cyclopentadienes | A hydrogen atom migrates across a 5-atom π-system. libretexts.org | Isomeric dienes. libretexts.org |
Dihydro-1,2-oxazine cycloadducts, often synthesized via cycloaddition reactions, can serve as precursors to aromatic compounds, most notably substituted pyridines. researchgate.netbaranlab.org This transformation typically involves a sequence of elimination and rearrangement steps that culminate in a stable aromatic ring. The process is often precluded in fused bicyclic systems where rearomatization by elimination is structurally difficult. researchgate.net
The general pathway involves the initial formation of a 1,2-oxazine adduct, which then undergoes elimination of a leaving group (e.g., water or an alcohol) from the ring. This elimination step introduces a second double bond, forming an unstable intermediate that readily rearranges to the aromatic pyridine. The use of heterocyclic azadienes in an inverse-demand Diels-Alder reaction, followed by extrusion of part of the resulting bicycle, is a favored method for constructing pyridine rings. baranlab.org For instance, tandem cycloaddition/cycloreversion reaction sequences involving 1,4-oxazin-2-one intermediates with alkynes are a reliable method for preparing highly substituted pyridines. nih.gov
This strategy provides a powerful tool for synthesizing complex pyridine derivatives that might be difficult to access through other methods. organic-chemistry.org
Participation in Cascade and Multi-Component Reactions
Cascade reactions (or tandem reactions) and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single pot. beilstein-journals.orgfrontiersin.org These processes are characterized by high atom economy and operational simplicity. beilstein-journals.org 1,2-oxazine derivatives, including this compound, are valuable intermediates and products in such reactions.
A prominent example is the three-component reaction between a hydroxylamine, an aldehyde (which together form a nitrone in situ), and an activated alkene like a cyclopropanediester. pitt.edu This reaction can form a highly functionalized tetrahydro-1,2-oxazine in a single step with high diastereoselectivity. pitt.edu The 1,2-oxazine product can then be used in subsequent transformations, such as reductive N-O bond cleavage followed by cyclization to form other heterocyclic systems like pyrrolidines. pitt.edu
MCRs are convergent reactions where three or more reactants combine in one step to yield a single product that incorporates most of the atoms from the starting materials. beilstein-journals.org The Groebke–Blackburn–Bienaymé reaction (GBBR) is one such MCR used to synthesize imidazo[1,2-a]pyridines, showcasing the power of these methods in creating privileged drug scaffolds. mdpi.com While not directly involving 1,2-oxazinanes, these principles highlight the synthetic utility of designing one-pot procedures. The development of cascade reactions, such as a radical cyclization/dehydrogenation cascade, further demonstrates the ability to rapidly build molecular complexity, for example, in the synthesis of isoxazoles from alkenes and aldehydes. researchgate.net
Advanced Spectroscopic and Computational Characterization of 1,2 Oxazinane Systems
Spectroscopic Analysis Methodologies
Structural determination of organic molecules like tert-butyl 1,2-oxazinane-2-carboxylate relies heavily on a combination of spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and the chemical environment of various functional groups.
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides information on the number, type, and connectivity of atoms.
¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. For this compound, one would expect to observe distinct signals for the protons of the tert-butyl group and the methylene (B1212753) protons of the oxazinane ring. The tert-butyl group would typically appear as a sharp singlet, integrating to nine protons, in the upfield region of the spectrum (around 1.5 ppm). The four sets of methylene protons on the oxazinane ring (at positions 3, 4, 5, and 6) would present as more complex multiplets in the region of approximately 1.5 to 4.0 ppm. The chemical shifts would be influenced by the adjacent oxygen and nitrogen atoms, with the protons on the carbon next to the oxygen (C6) and nitrogen (C3) expected to be the most downfield.
Table 1: Predicted ¹H NMR Data for this compound (Note: This table is based on general principles and data from similar structures, as specific experimental data is not publicly available.)
| Protons | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Predicted Integration |
| C(CH₃)₃ | ~1.5 | s (singlet) | 9H |
| Ring CH₂ | ~1.5 - 4.0 | m (multiplet) | 8H |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, distinct signals would be expected for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the carboxylate, and the four methylene carbons of the oxazinane ring. The carbonyl carbon would appear significantly downfield (around 155 ppm). The quaternary carbon of the tert-butyl group would be found around 80 ppm, while the methyl carbons would be upfield (around 28 ppm). The four methylene carbons of the ring would have chemical shifts between approximately 20 and 70 ppm.
Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is based on general principles and data from similar structures, as specific experimental data is not publicly available.)
| Carbon Atom | Predicted Chemical Shift (δ ppm) |
| C=O | ~155 |
| C (CH₃)₃ | ~80 |
| C(C H₃)₃ | ~28 |
| Ring CH₂ | ~20 - 70 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) would be employed. HMBC reveals correlations between protons and carbons that are separated by two or three bonds. For instance, a correlation between the tert-butyl protons and the carbonyl carbon would confirm the ester linkage.
W-coupling, a type of long-range proton-proton coupling observed over four sigma bonds in a planar "W" arrangement, can provide valuable information about the stereochemistry and conformation of the oxazinane ring. The observation of specific W-couplings between protons on the ring could help to establish their relative spatial orientation. However, no specific studies detailing the use of these advanced techniques for this compound are currently available in the public literature.
Vibrational spectroscopy measures the energy of molecular vibrations and provides information about the functional groups present in a molecule.
FTIR spectroscopy is a rapid and sensitive method for identifying functional groups. The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the carbamate (B1207046) group, typically found in the region of 1700-1680 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations from the tert-butyl and methylene groups (around 3000-2850 cm⁻¹) and C-O and C-N stretching vibrations in the fingerprint region (below 1500 cm⁻¹).
Table 3: Predicted FTIR Data for this compound (Note: This table is based on general principles and data from similar structures, as specific experimental data is not publicly available.)
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (alkane) | ~2950-2850 | Strong |
| C=O (carbamate) | ~1700-1680 | Strong |
| C-O | ~1250-1050 | Medium-Strong |
| C-N | ~1250-1020 | Medium |
Vibrational Spectroscopy
Raman Spectroscopy
No published Raman spectroscopic data for this compound could be located.
Mass Spectrometry (MS)
No published mass spectrometry data detailing the fragmentation pattern of this compound could be found.
X-ray Crystallography for Definitive Structural Elucidation
A search of crystallographic databases yielded no results for the single-crystal X-ray structure of this compound. Therefore, definitive data on its solid-state conformation, bond lengths, and bond angles are not available.
Computational Chemistry Approaches
Density Functional Theory (DFT) Studies
Geometry Optimization and Conformational Preferences
No peer-reviewed computational studies using DFT to determine the optimized geometry or conformational preferences of this compound have been published.
Electronic Structure and Frontier Molecular Orbital Analysis
There are no available DFT studies concerning the electronic structure, HOMO-LUMO gap, or frontier molecular orbital analysis for this compound.
Mechanistic Insights into Reaction Pathways and Stereochemical Outcomes
The synthesis and transformation of the 1,2-oxazinane (B1295428) scaffold, the core of this compound, are governed by precise mechanistic pathways that dictate the stereochemical outcomes. A prominent route to chiral 1,2-oxazinane structures is the organocatalytic [4+2] cycloaddition. For instance, the reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters has been shown to produce chiral 1,2-oxazinane spiro-oxindoles in high yields with excellent diastereoselectivity (>20:1 dr) and good enantioselectivity (up to 95% ee). nih.govnih.gov
Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these reaction mechanisms. DFT calculations at levels such as B3LYP/6-31G(d) have been used to analyze the potential energy surfaces of cycloaddition reactions, helping to explain the observed regio- and stereoselectivity. researchgate.net These theoretical models can predict which isomeric products are energetically favored, providing insights that guide synthetic strategy. researchgate.net
Transformations of the N-Boc protecting group on the 1,2-oxazinane ring also proceed via specific mechanisms. For example, the complete removal of two Boc groups from a spiro-oxindole derivative can be achieved using trifluoroacetic acid (TFA). nih.gov In contrast, selective removal of a Boc group from an indole (B1671886) ring while preserving the one on the 1,2-oxazinane nitrogen can be accomplished using samarium(II) iodide (SmI2), demonstrating chemoselectivity that is crucial for multi-step synthesis. nih.gov The stereochemical integrity of the chiral centers is typically retained during these transformations. nih.gov
| Reaction Type | Reactants | Catalyst/Reagent | Outcome | Ref |
| [4+2] Cycloaddition | Methyleneindolinones, γ-aminooxy-α,β-unsaturated ester | Organocatalyst | High yield, >20:1 dr, 95% ee | nih.gov |
| Boc Deprotection | 1,2-oxazinane spiro-oxindole with 2 Boc groups | Trifluoroacetic acid (TFA) | Complete removal of both Boc groups | nih.gov |
| Selective Boc Deprotection | 1,2-oxazinane spiro-oxindole with 2 Boc groups | Samarium(II) iodide (SmI2) | Selective removal of indole Boc group | nih.gov |
| Haloetherification | Oximes | N-iodosuccinimide, Iodine, Thiourea catalyst | Chiral 5,6-dihydro-4H-1,2-oxazines | researchgate.net |
Energetics of Chemical Transformations (e.g., Reduction, Oxidation)
The energetics of chemical transformations involving the 1,2-oxazinane ring system are critical for understanding its stability and reactivity. Oxidation and reduction reactions can affect either a substituent on the ring or the heterocyclic core itself. researchgate.net The term reduction potential measures the tendency of a chemical species to gain electrons and be reduced. yale.edu This value is a key factor in determining the direction of electron flow in a redox reaction. yale.edu
Computational chemistry provides essential tools for studying the energetics of these processes. For example, DFT has been used to calculate the energy barriers for ring and nitrogen inversion within N-silyloxy-3,6-dihydro-2H-1,2-oxazines. researchgate.net These calculations revealed that ring inversion occurs much faster than nitrogen inversion. The energetics of bond cleavage, such as the N-O bond in the 1,2-oxazinane ring, are a central aspect of its chemistry. This bond cleavage is a key step in many reduction reactions of the 1,2-oxazine core. researchgate.net
The oxidation of substituents, while leaving the 1,2-oxazinane ring intact, has also been studied. A primary alcohol on a bridged 1,2-oxazinane can be oxidized to a carboxylic acid using reagents like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). researchgate.net The thermodynamic and kinetic parameters of such reactions can be modeled to predict their feasibility and efficiency. While specific standard reduction potentials for this compound are not widely reported, studies on other nitrogen-containing heterocycles, such as 1,3,5-triazines, have used experimental and theoretical methods to determine standard reduction potentials to be approximately 2.3 ± 0.1 V, indicating a high energy requirement for their one-electron oxidation. rsc.org
Analysis of Aromaticity and Ring Strain
Aromaticity is a concept used to describe the special stability of cyclic, planar molecules with a continuous system of delocalized pi electrons. libretexts.org According to Hückel's rule, for a molecule to be aromatic, it must possess 4n+2 pi electrons, where 'n' is a non-negative integer. pearson.com Heterocyclic compounds containing atoms like nitrogen or oxygen can be aromatic if they meet these criteria. pressbooks.pubbritannica.comlibretexts.org However, this compound is a fully saturated ring system (an oxazinane). researchgate.net It lacks the alternating single and double bonds necessary for a delocalized pi system, and its atoms are sp3 hybridized rather than sp2. Therefore, it is not an aromatic compound.
As a non-aromatic cyclic compound, its structure is primarily influenced by ring strain. Ring strain arises from a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between adjacent atoms). masterorganicchemistry.com In a saturated six-membered ring like 1,2-oxazinane, the molecule adopts non-planar conformations, such as chair or boat forms, to minimize this strain.
The presence of two different heteroatoms (N and O) and a bulky N-Boc group influences the conformational preferences and the energetics of ring inversion. Theoretical analyses using DFT have been employed to study these conformational dynamics in 1,2-oxazine systems. researchgate.net These studies calculate the energy barriers between different conformers, providing insight into the flexibility of the ring and the steric influence of its substituents. For example, computational analysis of a substituted 1,2-oxazine predicted that the most stable conformer places a bulky phosphonate (B1237965) group in a pseudoequatorial position, which was 4.2 kcal/mol more stable than the conformer with the group in a pseudoaxial position. researchgate.net
Molecular Dynamics (MD) Simulations in Heterocyclic Systems
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.gov This technique provides detailed information about the conformational dynamics and intermolecular interactions of heterocyclic systems that are not accessible through static modeling.
A notable application of MD simulations is in understanding how the structure of a polymer backbone affects its chemical reactivity. In a study comparing the cyclization efficiency of poly(2-n-propyl-2-oxazoline) and poly(2-n-propyl-2-oxazine), MD simulations were used to explore their conformational differences in a dichloromethane (B109758) solvent. rsc.org The simulations revealed that the poly(2-n-propyl-2-oxazine) chain, which has an additional CH2 group in its repeating unit compared to the oxazoline, is more solvated and possesses significantly greater backbone flexibility. rsc.org
| Parameter | Poly(2-n-propyl-2-oxazoline) | Poly(2-n-propyl-2-oxazine) | Implication | Ref |
| Backbone Flexibility | Lower | Significantly Increased | Oxazine (B8389632) has greater conformational freedom | rsc.org |
| Solvation | Less Solvated | More Solvated | Better interaction with solvent for oxazine | rsc.org |
| Termini Contacts | Less Frequent | More Frequent and Closer | Favorable for intra-molecular cyclization | rsc.org |
Analysis of the radii of gyration and the distances between the polymer chain ends showed that the increased flexibility of the oxazine polymer leads to more frequent and closer contacts between its reactive termini. rsc.org This dynamic behavior, elucidated by MD simulations, provides a compelling hypothesis for why the oxazine-based polymer undergoes intra-molecular cyclization more efficiently. rsc.org Such studies highlight the utility of MD simulations in predicting reactivity and guiding the design of macromolecules based on heterocyclic units. MD simulations are also widely used in conjunction with molecular docking to evaluate the stability of ligand-receptor complexes over time. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Library Design
Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity. nih.govrutgers.edu These models are essential tools in modern drug discovery for designing libraries of new chemical entities and for prioritizing which compounds to synthesize and test. mdpi.com The fundamental principle is that the structural properties of a molecule, encoded by numerical descriptors, determine its activity. rutgers.edu
QSAR methodologies can be broadly categorized:
Classical QSAR: Uses physicochemical parameters like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters) to build a regression model. rutgers.edu
Fragment-Based QSAR: Relates the presence or absence of specific structural fragments to biological activity. Methods like Hologram QSAR (HQSAR) fall into this category. mdpi.com
3D-QSAR: Requires the three-dimensional structures of the molecules and their alignment. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric and electrostatic fields around the molecules and correlate these fields with activity. mdpi.comnih.gov These models can generate 3D contour maps that visualize regions where changes in steric bulk or electrostatic properties would enhance or diminish activity. nih.gov
For designing a library of 1,2-oxazinane derivatives, a QSAR approach would involve synthesizing a "training set" of compounds with variations at different positions of the ring. After measuring their biological activity against a specific target, various molecular descriptors would be calculated. These descriptors can range from simple topological indices to complex quantum chemical parameters. nih.gov Statistical methods, such as partial least squares (PLS), are then used to build a predictive model. rutgers.edu This model can subsequently be used to predict the activity of virtual or unsynthesized compounds, allowing for the rational design of a focused library with a higher probability of containing active molecules. mdpi.com
Molecular Docking Methodologies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net It is a cornerstone of structure-based drug design, providing critical insights into the molecular basis of ligand-receptor interactions.
The docking process generally involves two main steps:
Conformational Sampling: The algorithm explores a vast number of possible orientations and conformations of the ligand within the receptor's binding site. researchgate.net
Scoring: A scoring function is used to estimate the binding affinity for each generated pose. These functions approximate the free energy of binding, with lower scores typically indicating a more favorable interaction. nih.gov
Docking studies on heterocyclic compounds, including those with oxazine scaffolds, have been used to identify potential inhibitors for various biological targets. For example, novel oxazine-substituted 9-anilinoacridines were designed and evaluated as potential inhibitors of SARS-CoV-2 using molecular docking. nih.gov In that study, the compound with the highest docking score (-7.83) was identified, and the simulation revealed key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the active site of the target protein. nih.gov
For a molecule like this compound, a docking study would begin with the three-dimensional structure of a relevant protein target. The oxazinane derivative would then be docked into the active site of this protein. The results would provide a predicted binding pose and a score indicating the potential binding affinity. Analysis of the best-scoring pose would highlight key interactions—such as hydrogen bonds involving the carboxylate oxygen or hydrophobic interactions with the tert-butyl group—that contribute to binding. This information is invaluable for the rational design of more potent and selective analogs. thesciencein.org
Applications of Tert Butyl 1,2 Oxazinane 2 Carboxylate in Advanced Organic Synthesis
As Building Blocks for Complex Molecular Architectures
The conformational constraints and latent functionality of the 1,2-oxazinane (B1295428) ring make it an excellent starting point for the synthesis of elaborate three-dimensional structures. Its ability to participate in stereocontrolled reactions allows for the precise assembly of complex spirocyclic, fused, and bridged systems that are of significant interest in medicinal chemistry and material science.
Spirocycles, compounds containing two rings connected by a single common atom, are privileged structural motifs in many biologically active molecules. The use of tert-butyl 1,2-oxazinane-2-carboxylate derivatives in cycloaddition reactions provides a powerful method for constructing chiral spirocyclic scaffolds. A notable example is the organocatalytic asymmetric [4+2] cycloaddition between methyleneindolinones and a γ-aminooxy-α,β-unsaturated ester, which serves as a precursor to the 1,2-oxazinane ring system. nih.gov This reaction proceeds with high yield and excellent control over both diastereoselectivity and enantioselectivity. nih.gov
The reaction capitalizes on the reactivity of the in situ-generated aminooxy diene with the methyleneindolinone dienophile, catalyzed by a chiral squaramide catalyst. The resulting spiro-oxindole 1,2-oxazinane products are obtained in good to excellent yields, demonstrating the robustness of this synthetic strategy.
Table 1: Organocatalytic Asymmetric [4+2] Cycloaddition for Spirocyclic 1,2-Oxazinane Synthesis nih.gov
| Entry | Methyleneindolinone (Substituent) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | N-Boc | 94 | >20:1 | 88 |
| 2 | N-Me | 92 | >20:1 | 85 |
| 3 | N-Bn | 95 | >20:1 | 86 |
| 4 | N-Ac | 85 | >20:1 | 82 |
This methodology highlights how the 1,2-oxazinane framework can be integrated into complex spirocyclic systems with a high degree of stereochemical control, providing access to novel chemical matter for drug discovery and development.
The 1,2-oxazine ring is a structural component found in a variety of fused and bridged heterocyclic systems. researchgate.netresearchgate.net Its unique geometry and the presence of two heteroatoms make it a candidate for inclusion in complex polycyclic frameworks through various synthetic strategies, such as intramolecular cycloadditions or ring-rearrangement metathesis reactions. The N-O bond offers a site for potential cleavage and rearrangement, which can be exploited to form new ring systems.
While the 1,2-oxazine motif is present in numerous complex fused and bridged natural products and synthetic molecules, the specific use of this compound as a direct precursor in the documented synthesis of such scaffolds is an area still under development. researchgate.net The inherent stability conferred by the N-Boc group, combined with the potential for selective activation of the ring, suggests that this compound is a promising, though currently underexplored, building block for accessing novel fused and bridged heterocyclic architectures. Future research may focus on leveraging the reactivity of this scaffold to develop new synthetic routes to these challenging molecular targets.
Strategic Intermediates in the Synthesis of Natural Products (e.g., toward daphnilactone B)
The synthesis of complex natural products often requires a carefully planned sequence of reactions using versatile intermediates that allow for the efficient and stereocontrolled construction of the target molecule's core structure. While direct use of this compound is not explicitly detailed, closely related heterocyclic scaffolds play a crucial role as strategic intermediates. For instance, in synthetic approaches toward the tetracyclic core of daphnilactone B, a complex Daphniphyllum alkaloid, a pivotal step involves an intramolecular azomethine ylide cycloaddition. This key transformation constructs three of the five rings of the alkaloid's core in a single, highly controlled step. The strategic design of the precursor for this cycloaddition is paramount, and oxazinane-like structures are central to orchestrating the desired bond formations and establishing the correct relative stereochemistry.
Development of Chiral Compounds and Enantiopure Intermediates
The N-Boc group on the 1,2-oxazinane ring plays a critical role in asymmetric synthesis, serving as both a protecting group and a directing group for stereoselective transformations. This is analogous to its well-documented role in the chemistry of other saturated heterocycles like piperidines and pyrrolidines. The bulky tert-butyl carbamate (B1207046) can influence the conformation of the ring and sterically hinder one face of the molecule, allowing reagents to approach from the less hindered direction.
Furthermore, the Boc group can facilitate enantioselective deprotonation (lithiation) at a position alpha to the nitrogen atom when used in conjunction with a chiral base, such as (-)-sparteine. This strategy creates a configurationally stable carbanion that can be trapped with various electrophiles to yield highly enantioenriched products. While this approach is extensively studied in N-Boc-piperidines, the same principles apply to the 1,2-oxazinane system, enabling the introduction of substituents at the C6 position with high stereocontrol. The resulting enantiopure substituted 1,2-oxazinanes are valuable chiral building blocks for further synthetic elaboration. nih.gov The asymmetric synthesis of spirocyclic 1,2-oxazinanes, as previously discussed, is another prime example of how this scaffold can be used to generate complex chiral molecules. nih.gov
Precursors to Diverse Functionalized Small Molecules (e.g., γ-amino acids)
The 1,2-oxazinane ring is a masked form of a 1,4-amino alcohol, a valuable synthon for a variety of functionalized molecules, including γ-amino acids. The key to unmasking this functionality is the selective cleavage of the relatively weak N-O bond. This transformation can be achieved under various reductive conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C), or by using dissolving metal reductants (e.g., Zn in acetic acid) or other reducing agents like samarium(II) iodide. mdpi.comnih.gov
The synthetic strategy involves the following steps:
Protection and Stability : The N-Boc group protects the nitrogen atom during other synthetic manipulations and ensures the stability of the heterocyclic ring.
Reductive Ring Opening : Application of a suitable reducing agent selectively cleaves the N-O bond, opening the ring to afford a protected N-Boc-4-hydroxybutylamine derivative.
Oxidation : The terminal primary alcohol of the resulting 1,4-amino alcohol can then be oxidized to a carboxylic acid using standard oxidation protocols (e.g., Jones oxidation, TEMPO-mediated oxidation).
Deprotection : Finally, removal of the Boc protecting group under acidic conditions yields the target γ-amino acid.
This sequence provides a reliable and stereocontrolled route to substituted γ-amino acids, which are important components of peptidomimetics, pharmaceuticals, and natural products. By introducing substituents onto the oxazinane ring prior to the ring-opening step, a diverse range of chiral, non-proteinogenic γ-amino acids can be synthesized.
Future Research Directions
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign synthetic methods is a paramount goal in contemporary chemical research. For tert-butyl 1,2-oxazinane-2-carboxylate, future efforts will likely focus on novel catalytic and sustainable approaches that offer improvements in terms of yield, selectivity, and environmental impact over existing methods.
One promising area is the exploration of transition-metal-catalyzed cycloaddition reactions. While traditional methods may rely on stoichiometric reagents, the development of catalytic systems, for instance, employing earth-abundant metals, could provide more atom-economical and sustainable routes. Future research could investigate catalysts that can mediate the [4+2] cycloaddition of appropriately functionalized dienophiles with nitroso compounds, a key strategy for forming the 1,2-oxazinane (B1295428) ring, under milder conditions and with lower catalyst loadings.
Furthermore, the principles of green chemistry will undoubtedly guide the development of new synthetic protocols. This includes the use of safer and more environmentally friendly solvents, or even solvent-free reaction conditions. Flow chemistry presents another exciting frontier, offering enhanced safety, scalability, and the potential for the telescoped synthesis of this compound and its derivatives, minimizing waste and energy consumption. The application of biocatalysis, using enzymes to construct the 1,2-oxazinane core, also represents a long-term goal for a truly sustainable synthetic pathway.
Development of Highly Enantio- and Diastereoselective Methodologies
The control of stereochemistry is critical in the synthesis of biologically active molecules. For this compound, the development of highly enantio- and diastereoselective synthetic methods is a key area for future research, enabling access to chirally pure building blocks for asymmetric synthesis.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and its application to the formation of 1,2-oxazinanes is an active area of research. nih.gov Future investigations could focus on the design of novel chiral organocatalysts, such as bifunctional thioureas or squaramides, to control the stereochemical outcome of cycloaddition reactions leading to substituted tert-butyl 1,2-oxazinane-2-carboxylates. nih.gov The development of catalytic asymmetric methods would be a significant advancement over the use of chiral auxiliaries, which often require additional synthetic steps for their introduction and removal.
Moreover, the diastereoselective functionalization of the pre-formed this compound ring is another important research direction. This could involve substrate-controlled reactions, where the inherent conformation of the ring directs the approach of a reagent to a specific face, or reagent-controlled methods, employing chiral reagents or catalysts to induce facial selectivity. The development of methods for the stereoselective introduction of substituents at various positions on the 1,2-oxazinane ring would greatly enhance the synthetic utility of this scaffold.
In-Depth Mechanistic Studies and Advanced Computational Modeling
A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For the synthesis and reactions of this compound, in-depth mechanistic studies, supported by advanced computational modeling, will be crucial for optimizing reaction conditions and predicting stereochemical outcomes.
Future research should aim to elucidate the transition state structures and reaction pathways of key bond-forming reactions, such as the cycloadditions used to construct the 1,2-oxazinane ring. Techniques like kinetic studies, isotopic labeling, and in situ spectroscopic monitoring can provide valuable experimental data to support or refute proposed mechanisms.
In parallel, the use of computational tools, particularly Density Functional Theory (DFT), will play an increasingly important role. mdpi.com DFT calculations can be used to model reaction intermediates and transition states, providing insights into the factors that control reactivity and selectivity. mdpi.com For example, computational studies could be employed to understand the conformational preferences of the this compound ring and how these influence its reactivity in subsequent transformations. Such studies can also aid in the rational design of new catalysts and substrates with enhanced reactivity and selectivity.
Expansion of Synthetic Utility towards Underexplored Molecular Targets
The ultimate goal of developing new synthetic building blocks is to apply them in the synthesis of complex and valuable molecules. This compound holds significant promise as a versatile intermediate for the synthesis of a wide range of molecular targets, particularly those containing 1,4-amino alcohol or related functionalities, which can be unmasked by the reductive cleavage of the N-O bond.
A key future direction will be the application of this scaffold in the total synthesis of natural products. rsc.orgresearchgate.net Many natural products possess complex stereochemical arrangements and a variety of functional groups, and the rigid conformational nature of the 1,2-oxazinane ring can be exploited to control the stereochemistry of subsequent transformations. rsc.orgresearchgate.net A systematic review of natural products containing the 1,2-oxazine core could reveal new and challenging synthetic targets. rsc.orgresearchgate.net
Furthermore, the development of methodologies that utilize this compound for the synthesis of peptidomimetics and other biologically relevant molecules is a promising area of research. The 1,4-amino alcohol motif is a common feature in many bioactive compounds, and the ability to access a diverse range of stereochemically defined 1,4-amino alcohols from substituted tert-butyl 1,2-oxazinane-2-carboxylates would be highly valuable. This could lead to the discovery of new therapeutic agents with improved pharmacological properties. The synthesis of novel heterocyclic systems through ring-transformation reactions of the 1,2-oxazinane core also represents an underexplored avenue for expanding its synthetic utility.
Q & A
Basic: How is tert-butyl 1,2-oxazinane-2-carboxylate structurally characterized? Discuss key analytical techniques.
Answer:
Characterization involves a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): - and -NMR confirm the oxazinane ring structure and tert-butyl group. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in -NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak at m/z 185.22 (CHNO) .
- Infrared (IR) Spectroscopy: Stretching frequencies for carbonyl (C=O, ~1700 cm) and ether (C-O, ~1250 cm) groups are critical .
- Chromatography: HPLC or GC-MS ensures purity, especially after synthesis involving intermediates like cycloadducts .
Basic: What is a common synthetic route for this compound, and what critical steps ensure successful synthesis?
Answer:
A representative synthesis involves Red-Al®-mediated reduction of cycloadducts:
Cycloaddition: React precursors (e.g., dienes and nitroso compounds) to form a cycloadduct in anhydrous THF .
Reduction: Add Red-Al® (3M in toluene) at 0°C to reduce the oxazinane intermediate. Monitor reaction completion via TLC .
Purification: After quenching with NHCl, extract with dichloromethane and concentrate. Note that over-reduction may yield alcohol by-products, necessitating careful solvent selection .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
Critical safety measures include:
- Personal Protective Equipment (PPE): Wear nitrile gloves and flame-retardant lab coats. Inspect gloves for integrity before use .
- Storage: Keep in airtight containers at 2–8°C (freezer recommended) away from heat and ignition sources .
- Ventilation: Use fume hoods to prevent vapor accumulation. Ground metal containers during transfers to avoid static discharge .
Advanced: How can researchers optimize reaction conditions to minimize by-products during the reduction of cycloadducts involving this compound?
Answer:
By-product formation (e.g., over-reduced alcohols) can be mitigated by:
- Temperature Control: Maintain strict 0°C during Red-Al® addition to limit side reactions .
- Stoichiometry: Use 4 equivalents of Red-Al® to ensure complete reduction without excess reagent .
- Workup Strategy: Quench reactions with saturated NHCl to stabilize intermediates. Employ column chromatography (silica gel, hexane/EtOAc) for precise separation .
Advanced: What advanced spectroscopic or crystallographic methods resolve structural ambiguities in this compound derivatives?
Answer:
- X-ray Crystallography: Resolves stereochemistry and ring conformation. For hygroscopic derivatives, use macrocyclic stabilizers (e.g., N-donor ligands) to crystallize sodium/potassium salts .
- Dynamic NMR: Detects conformational exchange in the oxazinane ring at variable temperatures .
- Density Functional Theory (DFT): Computationally validates bond angles and torsional strain in the bicyclic structure .
Advanced: How does the hygroscopic nature of this compound derivatives influence their storage and handling?
Answer:
Hygroscopicity necessitates:
- Desiccated Storage: Use vacuum-sealed containers with molecular sieves (3Å) to prevent moisture absorption .
- Inert Atmosphere: Handle derivatives under argon or nitrogen in gloveboxes to avoid hydrolysis .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH) to assess shelf-life. Lyophilization improves long-term stability for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
